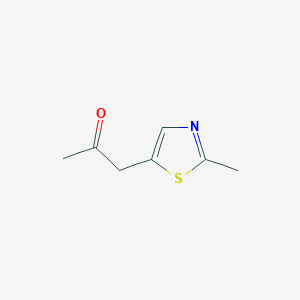
1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound is notable for its aromatic properties and the presence of reactive positions that allow for various chemical reactions. The thiazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of α-haloketones with thiourea under basic conditions, leading to the formation of the thiazole ring . The reaction conditions often involve solvents like ethanol or methanol and require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one involves its interaction with biological targets through its thiazole ring. The aromaticity and electron-rich nature of the thiazole ring allow it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole-containing compounds have been shown to interact with DNA and proteins, leading to various biological effects .
類似化合物との比較
Thiazole: The parent compound, which shares the core structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Imidazole: Contains two nitrogen atoms in the ring, providing distinct reactivity.
Uniqueness: 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-methyl-1,3-thiazol-5-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(9)3-7-4-8-6(2)10-7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIPOAUQYXBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














